![molecular formula C8H8N2O B1315267 Pyrazolo[1,5-a]pyridin-2-ylmethanol CAS No. 76943-47-0](/img/structure/B1315267.png)

Pyrazolo[1,5-a]pyridin-2-ylmethanol

概要

説明

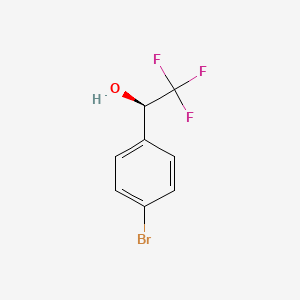

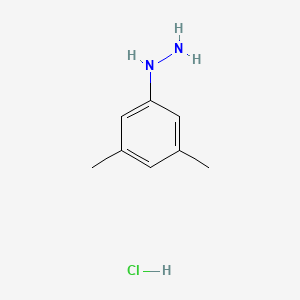

Pyrazolo[1,5-a]pyridin-2-ylmethanol is a type of aromatic heterocyclic compound . It has a molecular weight of 148.16 and a molecular formula of C8H8N2O .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives has been widely studied . A variety of synthetic pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridin-2-ylmethanol is composed of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-2-ylmethanol has a molecular weight of 148.16 and a molecular formula of C8H8N2O . It is stored in a sealed, dry environment at 2-8°C .科学的研究の応用

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-a]pyridin-2-ylmethanol, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies and tunable photophysical properties . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

Compounds like Pyrazolo[1,5-a]pyridin-2-ylmethanol allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes related to Pyrazolo[1,5-a]pyridin-2-ylmethanol decreased by 89–94% . This is a very good photobleaching performance when compared with those obtained for the commercial probes .

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which are structurally similar to Pyrazolo[1,5-a]pyridin-2-ylmethanol, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been used in a wide range of biomedical applications .

Molecular Docking

Molecular docking studies have been used to evaluate the binding mode between compounds related to Pyrazolo[1,5-a]pyridin-2-ylmethanol and various targets . This helps in understanding the interaction of these compounds with biological targets.

Inhibitory Effect

Some compounds related to Pyrazolo[1,5-a]pyridin-2-ylmethanol have shown good inhibitory effects in certain biological assays . This suggests potential applications in the development of new therapeutic agents.

Safety and Hazards

将来の方向性

Pyrazolo[1,5-a]pyridin-2-ylmethanol and its derivatives have potential for further exploration due to their significant photophysical properties and their potential as antitumor agents . They have been identified as strategic compounds for optical applications . Their structural diversity allows for a synergic effect between new synthetic routes and the possible applications of these compounds .

作用機序

Target of Action

Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Mode of Action

Similar compounds have been shown to interact with their targets by binding to the atp pocket, inhibiting the activity of the target enzyme .

Biochemical Pathways

Related compounds have been shown to affect cell cycle progression and induce apoptosis in cancer cells .

Result of Action

Related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

特性

IUPAC Name |

pyrazolo[1,5-a]pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJIKLOMRJZRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NN2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506306 | |

| Record name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-2-ylmethanol | |

CAS RN |

76943-47-0 | |

| Record name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)

![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)